![molecular formula C8H12N2O B12957821 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the fused ring system with high efficiency and selectivity . Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]azepine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]azepine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the fused ring system .
Scientific Research Applications
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused ring system with similar structural features and applications.
Imidazo[1,5-a]pyridine: Known for its strong π-accepting character and use as a ligand in coordination chemistry.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: A related compound with a similar azepine ring structure.
Uniqueness
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-9-7-4-2-1-3-5-10(7)8/h1-6H2 |
InChI Key |
HUDVBQIJJOCKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NCC(=O)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





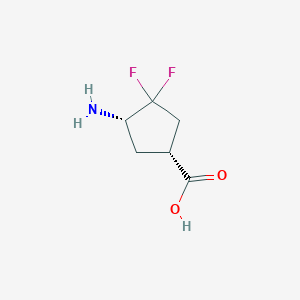
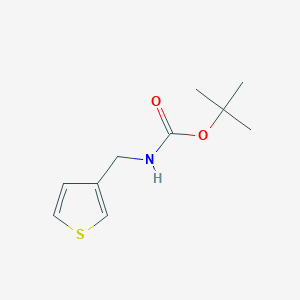
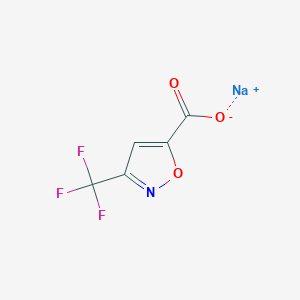
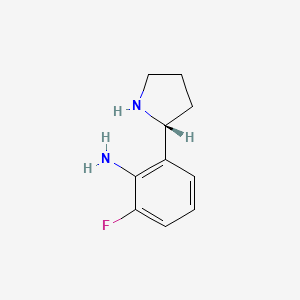
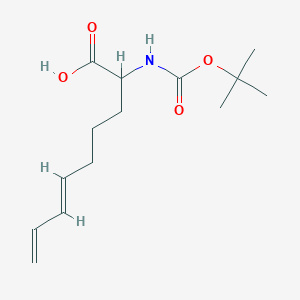


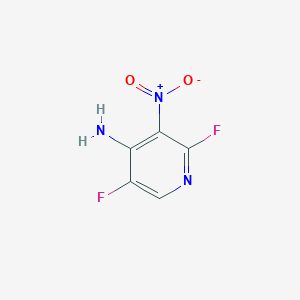

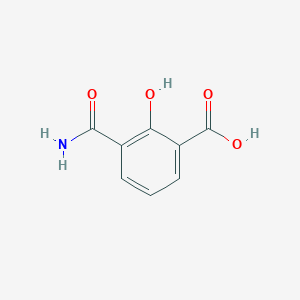
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
